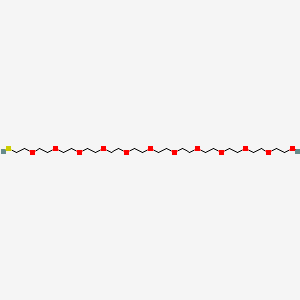

Thiol-PEG12-alcohol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Thiol-PEG12-alcohol is a polyethylene glycol (PEG)-based linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This compound plays a crucial role in connecting two essential ligands necessary for PROTAC molecule formation, facilitating selective protein degradation through the ubiquitin-proteasome system within cells .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Thiol-PEG12-alcohol involves the reaction of polyethylene glycol with thiol and alcohol functional groups. The process typically includes the following steps:

Activation of Polyethylene Glycol: Polyethylene glycol is activated using a suitable reagent such as tosyl chloride or mesyl chloride to introduce a leaving group.

Thiol Functionalization: The activated polyethylene glycol reacts with a thiol-containing compound, such as mercaptoethanol, under basic conditions to introduce the thiol group.

Alcohol Functionalization: The intermediate product is then reacted with an alcohol-containing compound to introduce the alcohol group, completing the synthesis of this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Activation: Large quantities of polyethylene glycol are activated using industrial-grade reagents.

Continuous Reaction: The activated polyethylene glycol is continuously reacted with thiol and alcohol-containing compounds in a controlled environment to ensure consistent product quality.

Análisis De Reacciones Químicas

Types of Reactions

Thiol-PEG12-alcohol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: The disulfide bonds can be reduced back to thiol groups.

Substitution: The thiol group can participate in nucleophilic substitution reactions.

Addition: The alcohol group can undergo addition reactions with electrophiles

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine in mild conditions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Alkyl halides or acyl chlorides under basic conditions.

Addition: Strong acids or bases to facilitate the addition reactions

Major Products Formed

Disulfides: Formed from the oxidation of thiol groups.

Thiol Derivatives: Formed from substitution reactions.

Alcohol Derivatives: Formed from addition reactions

Aplicaciones Científicas De Investigación

Thiol-PEG12-alcohol has a wide range of applications in scientific research, including:

Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the degradation of target proteins.

Biology: Employed in the study of protein-protein interactions and cellular signaling pathways.

Medicine: Investigated for its potential in targeted drug delivery and therapeutic applications.

Industry: Utilized in the development of advanced materials and nanotechnology

Mecanismo De Acción

Thiol-PEG12-alcohol functions as a linker in PROTACs, connecting two ligands: one targeting an E3 ubiquitin ligase and the other binding to the target protein. This connection facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome. The molecular targets include specific proteins involved in disease pathways, and the mechanism leverages the ubiquitin-proteasome system to achieve selective protein degradation .

Comparación Con Compuestos Similares

Similar Compounds

Thiol-PEG8-alcohol: A shorter PEG linker with similar functional groups.

Thiol-PEG24-alcohol: A longer PEG linker with similar functional groups.

Thiol-PEG4-alcohol: An even shorter PEG linker with similar functional groups

Uniqueness

Thiol-PEG12-alcohol is unique due to its optimal chain length, providing a balance between flexibility and stability in PROTAC synthesis. Its specific length allows for efficient protein degradation while maintaining the structural integrity of the PROTAC molecule .

Actividad Biológica

Thiol-PEG12-alcohol is a polyethylene glycol (PEG)-based compound that has garnered attention due to its potential applications in bioconjugation, drug delivery, and as a linker in the development of proteolysis-targeting chimeras (PROTACs). This article explores the biological activity of this compound, focusing on its chemical properties, biological interactions, and applications in various research fields.

This compound consists of a thiol group (-SH) linked to a 12-unit polyethylene glycol chain, which enhances its solubility and biocompatibility. The thiol group allows for specific reactions with maleimide-functionalized compounds, facilitating the formation of stable thioether bonds. This reactivity is crucial for applications in bioconjugation and drug delivery systems.

Key Chemical Reactions:

- Oxidation: The thiol group can be oxidized to form disulfides, which can be utilized in various crosslinking strategies.

- Reduction: Disulfides formed from the thiol can be reduced back to thiols, allowing for reversible reactions that are beneficial in dynamic biological environments.

1. Biocompatibility and Cytotoxicity

Studies have shown that PEGylated compounds, including this compound, exhibit low cytotoxicity and high biocompatibility. This property is attributed to the hydrophilic nature of PEG, which reduces protein adsorption and cellular uptake of potentially harmful substances. Research indicates that PEGylation can significantly extend the circulation time of therapeutic agents in vivo by evading the immune system and reducing renal clearance.

2. Drug Delivery Applications

This compound serves as a versatile linker in drug delivery systems. Its ability to form stable conjugates with drugs or therapeutic proteins enhances their pharmacokinetic profiles. For instance, PEGylated drugs have shown improved solubility and reduced immunogenicity, which is critical for therapeutic efficacy.

Table 1: Comparison of PEGylated vs Non-PEGylated Drugs

| Property | PEGylated Drugs | Non-PEGylated Drugs |

|---|---|---|

| Circulation Half-Life | Increased (up to 5-fold) | Shorter |

| Immunogenicity | Reduced | Higher |

| Solubility | Enhanced | Variable |

| Dosage Frequency | Decreased | Increased |

3. Thiol-Maleimide Chemistry

The reactivity of this compound with maleimide groups allows for precise bioconjugation strategies. This reaction is widely used in the development of targeted therapies where specific delivery to cells or tissues is essential. For example, conjugating this compound to antibodies can enhance their stability and therapeutic index.

Case Study 1: PROTAC Development

In a study focusing on the synthesis of PROTACs using this compound as a linker, researchers demonstrated that the incorporation of this compound improved the efficacy of targeted protein degradation. The study highlighted that the use of a PEG linker facilitated better solubility and bioavailability of the PROTACs in cellular assays, leading to enhanced degradation rates of target proteins.

Case Study 2: Antibody Conjugation

A clinical trial investigated the use of this compound for conjugating therapeutic antibodies. Results indicated that the PEGylated antibodies exhibited significantly prolonged circulation times and reduced immunogenic responses compared to their non-PEGylated counterparts. This led to improved therapeutic outcomes in patients receiving treatment for various cancers.

Propiedades

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H50O12S/c25-1-2-26-3-4-27-5-6-28-7-8-29-9-10-30-11-12-31-13-14-32-15-16-33-17-18-34-19-20-35-21-22-36-23-24-37/h25,37H,1-24H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEBDOXXCDBBDRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCS)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H50O12S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

562.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.